1-Iodo-2,4-dimethyl-6-nitrobenzene
Overview
Description
1-Iodo-2,4-dimethyl-6-nitrobenzene, also known as IDNB, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline solid that is mainly used as a precursor for the synthesis of various organic compounds.
Scientific Research Applications
Nanowire Construction on Graphite : 1-Iodo-2,4-dimethyl-6-nitrobenzene, through its close relative 1-iodo-4-nitrobenzene, has been studied for its ability to form nanowires on graphite surfaces at room temperature. This is significant for materials science and nanotechnology applications, where precise molecular arrangements are critical (Jiang, Wang, & Deng, 2007).
Electrophilic-Nucleophilic Dualism in Nickel(II) Interactions : Research involving similar compounds has explored the dualistic nature of Nickel(II) in forming noncovalent interactions with iodine centers. This study contributes to our understanding of metal-iodine interactions in chemistry, which could have implications for catalysis and material design (Bikbaeva et al., 2017).
Secondary Interactions in Crystal Structures : Investigations into related iodinated nitrobenzene compounds provide insights into their crystal packing and intermolecular interactions. Such studies are essential in crystallography and for understanding the solid-state properties of these materials (Merz, 2003).
Electrochemical Reduction Studies : Electrochemical studies on nitrobenzene and similar compounds have been conducted to understand their reduction processes. Such research is valuable in environmental chemistry, particularly for the degradation of pollutants (Silvester et al., 2006).
Decomposition of Halonitrobenzene Anion Radicals : The electrochemical reduction and subsequent decomposition of halonitrobenzene anion radicals, including those similar to this compound, have been extensively studied. This research provides important insights into the behavior of these radicals, which is significant for understanding reaction mechanisms in organic chemistry (Lawless & Hawley, 1969).
Mechanism of Action
Target of Action
The primary target of 1-Iodo-2,4-dimethyl-6-nitrobenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
This compound undergoes electrophilic aromatic substitution . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Pharmacokinetics
Its molecular weight of 27706 suggests it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to store the compound at a temperature of 2-8°C . This suggests that temperature may affect its stability and, potentially, its efficacy.
properties
IUPAC Name |
2-iodo-1,5-dimethyl-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c1-5-3-6(2)8(9)7(4-5)10(11)12/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFAHQKEKVTXOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])I)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20556039 | |
Record name | 2-Iodo-1,5-dimethyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20556039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
593255-20-0 | |
Record name | 2-Iodo-1,5-dimethyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20556039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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